molecular formula C23H29N3O7S B13843404 Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester

Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester

Cat. No.: B13843404
M. Wt: 491.6 g/mol
InChI Key: RIBUBBFEBPHJKV-YYYKYCEESA-N
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Description

Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester is a synthetic derivative of ampicillin, a well-known β-lactam antibiotic. This compound is designed to enhance the pharmacological properties of ampicillin, potentially offering improved efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester typically involves multiple steps:

    Starting Material: The synthesis begins with ampicillin as the core structure.

    Thiazepine Ring Formation: The thiazepine ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.

    Esterification: The N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester group is attached via esterification, using specific esterifying agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Reactors: For controlled synthesis.

    Purification Techniques: Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: Particularly nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Including water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a model compound for studying β-lactam antibiotics.

    Biology: For investigating its effects on bacterial cell walls.

    Medicine: As a potential therapeutic agent with enhanced properties.

    Industry: In the development of new antibiotics and drug formulations.

Mechanism of Action

The mechanism of action of this compound involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The thiazepine analog may offer additional binding interactions, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ampicillin: The parent compound with a similar β-lactam structure.

    Amoxicillin: Another β-lactam antibiotic with a broader spectrum of activity.

    Cephalexin: A cephalosporin antibiotic with a similar mechanism of action.

Uniqueness

Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester is unique due to its modified structure, which may offer improved pharmacokinetic properties, such as increased stability and bioavailability.

Properties

Molecular Formula

C23H29N3O7S

Molecular Weight

491.6 g/mol

IUPAC Name

methoxymethyl (3S)-6-[[(2R)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-2,2-dimethyl-7-oxo-3,4-dihydro-1,4-thiazepine-3-carboxylate

InChI

InChI=1S/C23H29N3O7S/c1-14(11-17(27)32-5)25-18(15-9-7-6-8-10-15)20(28)26-16-12-24-19(21(29)33-13-31-4)23(2,3)34-22(16)30/h6-12,18-19,24-25H,13H2,1-5H3,(H,26,28)/b14-11+/t18-,19+/m1/s1

InChI Key

RIBUBBFEBPHJKV-YYYKYCEESA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CC=CC=C1)C(=O)NC2=CN[C@H](C(SC2=O)(C)C)C(=O)OCOC

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2=CNC(C(SC2=O)(C)C)C(=O)OCOC

Origin of Product

United States

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